molecular formula C12H17ClN2O3 B1397581 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-83-3

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397581
CAS RN: 1220029-83-3
M. Wt: 272.73 g/mol
InChI Key: SMSHXKZUXPGVLM-UHFFFAOYSA-N
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Description

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride, also known as MPACX, is a chemical compound that has drawn significant attention in various fields of research and industries due to its unique physical and chemical properties. The CAS Number for this compound is 1185301-01-2 .


Molecular Structure Analysis

The molecular formula of this compound is C12H17ClN2O3 . The InChI code is 1S/C13H18N2O3.ClH/c1-10-7-12(4-5-13(10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.73 g/mol. More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Pyrrolidines, including derivatives similar to "3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride," are pivotal in the synthesis of complex organic molecules due to their biological and chemical significance. For instance, the study of pyrrolidine synthesis through [3+2] cycloaddition reactions underlines the importance of pyrrolidines in medicinal chemistry and industrial applications, such as agrochemicals and dyes (Żmigrodzka et al., 2022).

Material Science and Engineering

The research into novel pyridine-containing diamine monomers for the synthesis of polyimides showcases the utility of nitrophenoxymethyl pyrrolidine derivatives in developing new materials with high thermal stability, mechanical strength, and low water uptake. These materials are of significant interest for their potential applications in aerospace, electronics, and coatings (Yan et al., 2011).

Catalysis and Organic Reactions

The role of pyrrolidine derivatives in catalyzing regioselective and diastereoselective reactions highlights their potential in green chemistry. For example, pyrrolidine-catalyzed aldol reactions in water present an environmentally friendly approach to synthesizing β-hydroxyketones, demonstrating the catalytic versatility of pyrrolidines (Mahajan & Chimni, 2007).

Molecular Sensors and Imaging

Compounds related to "3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride" have been studied for their applications in molecular sensing. A luminescent iridium(iii) complex incorporating a nitrophenoxy moiety has been designed for highly selective sensing of hypochlorous acid, which is vital for bioimaging applications. This research underscores the potential of pyrrolidine derivatives in developing novel sensors for biological and environmental monitoring (Lu & Nabeshima, 2014).

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . For more detailed safety information, please refer to its MSDS .

properties

IUPAC Name

3-[(3-methyl-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-6-11(2-3-12(9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHXKZUXPGVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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